N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-5-2-13(3-6-15)8-9-20-18(22)19(23)21-14-4-7-16-17(12-14)26-11-10-25-16/h2-7,12H,8-11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFDENMKITWFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents under acidic or basic conditions.
Attachment of the Methoxyphenethyl Group: This step involves the reaction of the dihydrobenzo[b][1,4]dioxin intermediate with 4-methoxyphenethylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage. This reaction is typically performed in an inert atmosphere using solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. In medicinal applications, it may interact with cellular pathways involved in inflammation and cancer progression, modulating these processes to exert therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The target compound’s structural uniqueness lies in its combination of a dihydrobenzodioxin ring and a 4-methoxyphenethyl group. Below is a comparative analysis with similar oxalamide derivatives:
Table 1: Structural Comparison of Oxalamide Analogues
*Note: The target compound’s molecular formula is inferred as approximately C₁₉H₂₁N₃O₅ (calculated based on structural components).
Impact of Substituents on Properties
- In contrast, the sulfonyl group in increases polarity, likely improving aqueous solubility but reducing membrane permeability.
- Heterocyclic Modifications : The phenylpiperazine in introduces basic nitrogen atoms, which may improve solubility in acidic environments (e.g., lysosomal targeting). The thiophene in offers π-π stacking opportunities with biological targets.
- Halogenation Effects : Compound 29 incorporates a fluorine atom, which often enhances metabolic stability and binding affinity through electronegative interactions.
Table 2: Analytical Data for Representative Analogues
| Compound | NMR Shifts (¹H, CD₃OD) | ESIMS (m/z) | Purity Method | Reference |
|---|---|---|---|---|
| Compound 29 | δ 6.81–6.69 (m, 4H), 6.29 (dd, J) | Not reported | Flash chromatography | |
| Compound 9 | Not reported | Not reported | Not specified |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound that incorporates a unique structural motif combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety with an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Molecular Formula and Weight
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 325.37 g/mol
Structural Features
The compound features:
- A 2,3-dihydrobenzo[b][1,4]dioxin core, which is known for its diverse biological activities.
- An oxalamide linkage that enhances its pharmacological profile.
This compound has been studied for various biological activities:
-
Inhibition of Enzymes : Preliminary studies indicate that this compound may inhibit key enzymes involved in cellular processes. For instance, molecular docking studies suggest favorable interactions with:
- Alpha-glucosidase
- Acetylcholinesterase
- Anticancer Properties : The compound's structure suggests potential as a PARP1 inhibitor, which is critical in DNA repair mechanisms. Inhibition of PARP1 can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage.
In Vitro Studies
Research has demonstrated that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant biological activity. For example:
- A study indicated that compounds similar to this compound showed IC50 values in the low micromolar range against PARP1, suggesting effective inhibition .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on related compounds to understand how modifications influence biological activity. This includes:
- The introduction of various substituents on the benzodioxane ring and their effects on enzyme inhibition.
- Specific modifications led to enhanced potency against PARP1 compared to unmodified analogs.
Table: Summary of Biological Activities
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 4 | PARP1 | 5.8 | Selected as lead for further optimization |
| This compound | Alpha-glucosidase | TBD | Potential therapeutic applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide, and how can side reactions be minimized?
- Methodology : The compound can be synthesized via oxalamide bond formation using precursors like (4-methoxyphenethyl)amine and activated carbonyl derivatives. Key steps include coupling reactions under anhydrous conditions with catalysts such as HATU or EDCI. Side reactions (e.g., dimerization) are mitigated by controlling stoichiometry (1:1 molar ratio of amines to carbonyl groups) and using low temperatures (0–5°C) to slow competing pathways. Purification via flash chromatography (0–20% EtOAc/hexanes gradient) or preparative HPLC ensures high purity (>95%) .
Q. How can the solubility and stability of this compound be systematically evaluated for in vitro assays?
- Methodology : Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C and 37°C under varying pH (3–9) and monitoring degradation via HPLC-UV/MS over 24–72 hours. For DMSO stock solutions, freeze-thaw cycles and long-term storage (−20°C) stability are assessed .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to verify the oxalamide backbone, aromatic protons (δ 6.5–7.5 ppm), and methoxy groups (δ ~3.8 ppm).
- HRMS/ESI-MS : Confirm molecular weight (e.g., [M+H]+ calculated for C20H21N2O5: 369.14).
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the 4-methoxyphenethyl substituent influence the compound’s binding affinity to target proteins, and what computational tools can predict this?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions between the methoxy group and hydrophobic pockets in target proteins (e.g., TRPV1 or enzymes like DprE1). Free energy perturbation (FEP) or molecular dynamics (MD) simulations (AMBER/CHARMM) quantify binding energy changes upon substituent modification. Compare with analogs lacking the methoxy group .
Q. What strategies can resolve contradictions in reported biological activities across studies (e.g., inhibitory vs. activating effects)?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., HEK293 for TRPV1) and positive controls (e.g., capsaicin for TRPV1 activation).
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
- Off-target screening : Employ kinase/GPCR profiling panels to rule out non-specific interactions .
Q. How can structure-activity relationship (SAR) studies optimize selectivity against related isoforms (e.g., CYP4F11 vs. CYP4F12)?
- Methodology : Synthesize analogs with modified dihydrodioxin rings (e.g., fluorination at position 2) or oxalamide linker variations (e.g., replacing oxygen with sulfur). Test inhibitory potency (IC50) using recombinant CYP isoforms in fluorogenic assays. X-ray crystallography of compound-enzyme complexes identifies critical binding residues .
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?
- Methodology : Screen solvents (e.g., methanol/water, DMSO/ethyl acetate) via vapor diffusion. Optimize temperature (4°C vs. room temperature) and anti-solvent addition rates. Use synchrotron radiation (λ = 0.7–1.0 Å) for small or weakly diffracting crystals. Refinement with SHELXL validates bond lengths/angles .
Methodological Notes
- Synthetic Challenges : Side products like dimers (e.g., from over-alkylation) are minimized by slow reagent addition and inert atmospheres.
- Data Reproducibility : Batch-to-batch variability is addressed by strict QC protocols (e.g., NMR integration thresholds, LCMS purity checks).
- Ethical Compliance : In vivo studies require IACUC approval for dose ranges (e.g., 10–50 mg/kg in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
